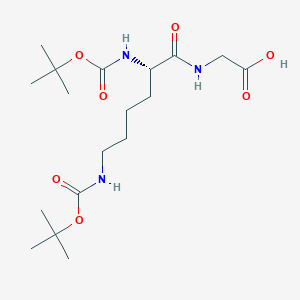

Boc-lys(boc)-gly-OH

Vue d'ensemble

Description

The compound Boc-lys(boc)-gly-OH is a protected dipeptide consisting of Nα-(tert-butoxycarbonyl)-L-lysine and glycine. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis to protect the amino group of lysine from unwanted reactions. This compound is often used in solid-phase peptide synthesis and other biochemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-lys(boc)-gly-OH typically involves the following steps:

Protection of Lysine: The amino group of lysine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Nα-(tert-butoxycarbonyl)-L-lysine.

Coupling with Glycine: The protected lysine is then coupled with glycine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out using automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, allowing for the large-scale production of peptides.

Analyse Des Réactions Chimiques

Types of Reactions

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine form of the peptide.

Coupling: Formation of longer peptide chains by reacting with other amino acids.

Applications De Recherche Scientifique

Chemistry

Boc-lys(boc)-gly-OH is widely used in the field of peptide synthesis. It serves as a building block for the synthesis of more complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can also be used in the development of peptide-based drugs.

Medicine

This compound is used in the development of therapeutic peptides. These peptides can be designed to target specific proteins or pathways in the body, offering potential treatments for various diseases.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic reagents and biochemical assays.

Mécanisme D'action

The mechanism of action of Boc-lys(boc)-gly-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of lysine, preventing unwanted side reactions during the synthesis process. Once the desired peptide chain is synthesized, the Boc group can be removed to yield the free amine form of the peptide.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH)

- Nα-(tert-Butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester (Boc-Lys-OSu)

- Nα-(tert-Butoxycarbonyl)-L-lysine methyl ester (Boc-Lys-OMe)

Uniqueness

Boc-lys(boc)-gly-OH is unique due to its dual protection of the lysine residue and its incorporation of glycine. This dual protection allows for selective deprotection and further functionalization, making it a versatile building block in peptide synthesis.

Activité Biologique

Boc-Lys(Boc)-Gly-OH, a derivative of lysine with two tert-butyloxycarbonyl (Boc) protecting groups and glycine, plays a significant role in peptide synthesis and exhibits various biological activities depending on its incorporation into peptides. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 346.419 g/mol

CAS Number: 2483-46-7

Density: 1.1 g/cm³

Boiling Point: 514.4 °C at 760 mmHg

Flash Point: 264.9 °C

The compound features two Boc groups that protect the amino functionalities during peptide synthesis, allowing for selective reactions with other amino acids. The structure facilitates the formation of amide bonds, crucial for building peptides.

Synthesis of this compound

This compound is synthesized through a series of steps involving the protection of lysine and subsequent coupling with glycine. The general reaction can be summarized as follows:

This reaction highlights the utility of Boc protecting groups in enhancing the stability and reactivity of lysine derivatives in peptide synthesis.

Biological Activity

The biological activity of this compound primarily emerges from its role as a precursor in peptide synthesis. The resulting peptides can exhibit various biological functions, including:

- Antitumor Activity: Peptides synthesized using this compound have been studied for their potential antitumor effects. For instance, a study involving doxorubicin-loaded nanoparticles demonstrated enhanced cytotoxicity against HepG2 liver cancer cells when peptides containing Boc-Lys(Boc)-Gly were used as carriers .

- Gene Delivery: As part of multifunctional amphiphilic peptide dendrimers, this compound has been explored for non-viral gene delivery systems. These dendrimers can encapsulate genetic material, facilitating its transport into cells .

- Enzyme Activity Enhancement: The incorporation of Boc-Lys(Boc)-Gly into peptide sequences has been shown to enhance the luminescence intensity of alkaline phosphatase substrates, indicating potential applications in biochemical assays .

Case Studies

-

Antitumor Peptide Development:

In a study published in Polymer Chemistry, researchers synthesized doxorubicin-loaded poly(L-lysine) dendrimers using this compound as a building block. The resulting nanoparticles exhibited significant cytotoxicity against HepG2 cells, demonstrating the potential of this compound in cancer therapy . -

Gene Delivery Systems:

A research article highlighted the use of this compound in creating amphiphilic peptide dendrimers that serve as effective non-viral vectors for gene delivery. These dendrimers showed promising results in cellular uptake studies and transfection efficiency .

Comparative Analysis

To further understand the significance of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Nα-Boc-Lysine | Contains one Boc protecting group on alpha amine | Simpler structure; less steric hindrance |

| Nα,Nε-Di-Boc-Lysine | Similar to this compound but lacks glycine | Used in different synthetic pathways |

| Lysine 4-Nitrophenyl Ester | Lysine derivative with only one protective group | Directly reactive without additional protection |

Propriétés

IUPAC Name |

2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O7/c1-17(2,3)27-15(25)19-10-8-7-9-12(14(24)20-11-13(22)23)21-16(26)28-18(4,5)6/h12H,7-11H2,1-6H3,(H,19,25)(H,20,24)(H,21,26)(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJOFHONSQXHOC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.